tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate
Description
tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group, a hydroxyl group, and a chlorine substituent on a propan-2-yl backbone. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its functional groups enable selective reactivity and stabilization during multi-step reactions. Its structural attributes, including hydrogen-bonding capability (from the hydroxyl group) and steric bulk (from the tert-butyl group), make it a valuable intermediate in the synthesis of complex molecules, particularly in peptide chemistry and drug discovery .
Properties
IUPAC Name |
tert-butyl N-(1-chloro-3-hydroxypropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUHZZFYJGGEFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloro-1,2-propanediol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include tert-Butyl (3-hydroxy-1-hydroxypropan-2-yl)carbamate and other substituted derivatives.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols.
Scientific Research Applications
Chemistry: tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving carbamate derivatives.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a building block for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, or modulation of metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of tert-Butyl Carbamate Derivatives
Key Observations :
- Aromatic vs. Aliphatic Backbones : Phenyl or biphenyl substituents (e.g., CAS 155836-47-8) introduce π-π stacking interactions, influencing solubility and crystallization behavior .
- Stereochemical Complexity : Cyclopentyl derivatives (e.g., CAS 225641-84-9) exhibit stereospecific hydrogen bonding, affecting crystal packing and stability .
Physicochemical Properties
- Hydrogen Bonding : The hydroxyl group in the target compound facilitates hydrogen bonding, similar to (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate. However, steric bulk from diphenyl groups in the latter reduces H-bonding efficiency .
- Melting Points and Solubility: Chlorinated derivatives (e.g., CAS 162536-40-5) generally exhibit higher melting points due to stronger intermolecular interactions (dipole-dipole, H-bonding) compared to non-chlorinated analogs .
- Lipophilicity : The phenyl-containing derivative (CAS 162536-40-5) shows increased lipophilicity (logP ~2.5) compared to the target compound (estimated logP ~1.2), impacting membrane permeability in biological systems .
Reactivity and Stability
- Boc Deprotection : The tert-butyl carbamate group in all analogs is acid-labile, but electron-withdrawing substituents (e.g., chloro) may slightly accelerate deprotection under acidic conditions .
- Oxidative Stability : The absence of aromatic rings in the target compound reduces susceptibility to oxidation compared to diphenyl derivatives .
- Stereochemical Influence: Cyclopentyl derivatives (e.g., CAS 225641-84-9) demonstrate stereospecific reactivity in enzyme-mediated reactions, a feature less pronounced in acyclic analogs .
Biological Activity
tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate is a synthetic compound that has garnered attention in various fields, particularly in organic synthesis and biological research. Its unique structure, featuring a chloro group and a carbamate moiety, allows it to interact with biological systems in significant ways. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound is characterized by:
- A tert-butyl group providing steric bulk.
- A chloro substituent which enhances reactivity.
- A carbamate functional group that is pivotal in biochemical interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its mechanism can be summarized as follows:
-
Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways, influencing biochemical processes such as:
- Integrase inhibition : Preventing viral DNA integration into host genomes.
- Modulation of metabolic pathways : Affecting the synthesis of heterocyclic compounds.
- Cellular Effects : The compound influences cellular functions by modulating cell signaling pathways, impacting gene expression, and altering cellular metabolism.
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Antiviral Properties
Studies have shown that compounds similar to this compound can inhibit viral replication by targeting integrase enzymes. This suggests potential applications in antiviral drug development.
2. Enzyme Inhibition
The compound has been utilized to study enzyme interactions, particularly those involved in metabolic pathways related to drug metabolism and detoxification processes.
3. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it may induce apoptosis in certain cell types, highlighting its potential as an anticancer agent.
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : High gastrointestinal absorption and permeability across biological membranes.
- Distribution : Potential to cross the blood-brain barrier due to its lipophilic nature.
These properties enhance its utility in both therapeutic contexts and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
